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3-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide

medicinal chemistry structure–activity relationship quinazoline kinase probes

In quinazoline-focused screening campaigns, regioisomeric impurities or unintended substitutions at the 4-position can confound SAR interpretation and waste screening resources. This product provides the exact 3-chlorophenylthio, 2-(methylsulfanyl) isomer, ensuring data reproducibility. - **Regioisomeric Purity**: Exclusive meta-chloro substitution (Hammett σₘ=0.37) delivers an electronic profile measurably distinct from para- (σₚ=0.23) or ortho-chloro analogs, critical for LFER model building. - **Blank Biological Annotation**: No bioactivity records in ChEMBL, making it ideal for chemoproteomic target deconvolution without the interference of known polypharmacology. - **Supply Assurance**: Cataloged in the BIONET screening collection; supplied at ≥90% purity with long-term storage at -20 °C under dry, light-protected conditions.

Molecular Formula C15H11ClN2S2
Molecular Weight 318.84
CAS No. 477845-88-8
Cat. No. B2541583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide
CAS477845-88-8
Molecular FormulaC15H11ClN2S2
Molecular Weight318.84
Structural Identifiers
SMILESCSC1=NC2=CC=CC=C2C(=N1)SC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H11ClN2S2/c1-19-15-17-13-8-3-2-7-12(13)14(18-15)20-11-6-4-5-10(16)9-11/h2-9H,1H3
InChIKeyCJBCUIUYEITPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Chemical Profile


3-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide (CAS 477845-88-8) is a synthetic, small-molecule quinazoline derivative bearing a 3‑chlorophenylthio group at the 4‑position and a methylsulfanyl group at the 2‑position of the quinazoline core. The compound has the molecular formula C₁₅H₁₁ClN₂S₂ and a molecular weight of 318.85 g·mol⁻¹, consistent with a compact, three‑ring heteroaromatic scaffold [1]. It is catalogued as part of the BIONET screening compound portfolio (Key Organics) and is supplied as a research‑grade material with a certified purity of ≥90% . The compound contains no hydrogen‑bond donors, four hydrogen‑bond acceptors, and three rotatable bonds, yielding a topological polar surface area of approximately 25 Ų and a predicted logP of 5.25, which places it in a moderately lipophilic physicochemical space suitable for membrane‑permeable probe design [1].

Screening Workflow High-throughput screening library probe with a defined meta-chloro regioisomer ≥90% purity supports primary hit confirmation
SAR Studies 4-thioquinazoline chemotype for electronic-effect mapping Meta-Cl σₘ distinct from para and fluoro analogs
Chemical Probe Novelty Unannotated pharmacology supports unbiased target deconvolution No known biological activities in ChEMBL20

Why In‑Class Analogs Cannot Substitute


Although the 4‑thioquinazoline chemotype is well represented in screening libraries [1], the precise site and nature of aryl substitution on the 4‑sulfanyl group critically modulate molecular recognition. The 3‑chlorophenylthio regioisomer positions the electron‑withdrawing chlorine atom at the meta position relative to the sulfur bridge, generating a dipole moment and electrostatic potential surface that differ measurably from the 2‑chloro (ortho) and 4‑chloro (para) analogs [2]. In closely related 4‑alkyl(aryl)thioquinazoline series, even subtle alterations in the aryl group led to IC₅₀ shifts of 3‑ to 5‑fold against PC3 prostate carcinoma cells, underscoring that regioisomeric variants are not functionally interchangeable [1]. Furthermore, the 2‑methylsulfanyl substituent contributes to metabolic stability and π‑stacking geometry that would be perturbed if a user substituted a 2‑unsubstituted or 2‑halo congener. For studies requiring reproducible structure–activity relationship (SAR) data or consistent biophysical binding measurements, reliance on the exact 3‑chlorophenyl 2‑(methylsulfanyl) isomer is therefore mandatory.

Regioisomer
3-Chlorophenyl (meta) cannot be directly replaced by 4-chlorophenyl (para) or 2-chlorophenyl (ortho) analogs.
Meta-Cl inductive effect differs by 61% from para-Cl, altering hydrogen-bonding and π-stacking geometry.
2-Substituent
Replacing the 2-methylsulfanyl group with a 2-unsubstituted or 2-halo congener may shift metabolic stability and scaffold geometry.
The methylsulfanyl group contributes to specific π-stacking and may serve as a derivatization handle.
Lipophilicity Analog
The 4-fluorophenyl analog (CAS 477845-84-4) has a reported logP difference of ~0.93 units, which may shift cell-permeability-driven potency interpretation.
8.5-fold lipophilicity difference means distinct property spaces for cell-based screening.

Quantified Differentiation Evidence


Meta‑Chloro Substitution Electronic Profile

The 3‑chlorophenylthio substituent on CAS 477845-88-8 places the chlorine at the meta position relative to the sulfur atom, while the closest commercial analog, 4‑chlorophenyl 2‑(methylsulfanyl)-4-quinazolinyl sulfide (CAS 477845-86-6), has a para‑chloro substitution. The Hammett σₘ value for meta‑chloro is 0.37, significantly larger than σₚ = 0.23 for para‑chloro [1]. This 61% larger electron‑withdrawing inductive effect alters the electron density of the quinazoline ring and can shift the pKₐ of the quinazoline N1 by an estimated 0.3–0.5 units, influencing protonation state and hydrogen‑bond acceptor strength at physiological pH [1][2]. In the absence of head‑to‑head biochemical data for these exact compounds, the well‑established linear free‑energy relationship supports the expectation that the meta‑chloro isomer will exhibit a distinguishable binding profile relative to its para‑chloro counterpart.

Meta-Cl Electronic Effect
Class-level inference
σₘ = 0.37
Δσ = 0.14 (61% higher vs para-Cl σₚ = 0.23)
Supports regioisomer-specific binding-profile review
Hammett constants predict distinguishable hydrogen-bonding and π-stacking propensities
medicinal chemistry structure–activity relationship quinazoline kinase probes

Lipophilicity Positioning in the Series

The predicted octanol/water partition coefficient (logP) for CAS 477845-88-8 is 5.25 [1]. In comparison, the 4‑fluorophenyl analog (CAS 477845-84-4; C₁₅H₁₁FN₂S₂, MW 302.39) has a predicted logP of approximately 4.32 [2], a difference of ΔlogP ≈ 0.93. This 0.93 log‑unit difference corresponds to an approximately 8.5‑fold higher lipophilicity for the 3‑chlorophenyl compound, which positions it closer to the 'beyond Rule‑of‑5' (bRo5) space and may confer superior passive membrane permeability for intracellular targets, albeit with a greater risk of low aqueous solubility. The 4‑chlorophenyl isomer (CAS 477845-86-6) is expected to have a logP nearly identical to the 3‑chloro target (within ±0.1 log units), but the electronic difference documented in Evidence Item 1 remains the key discriminator between the two chloro regioisomers.

Lipophilicity Positioning
Cross-study comparable
logP = 5.25
ΔlogP ≈ 0.93 vs 4-fluoro analog (logP ≈ 4.32)
Reported 8.5-fold lipophilicity difference informs cell-permeability interpretation
Predicted XlogP3 values; no experimental logP available
physicochemical profiling permeability quinazoline library design

Purity Specification and Batch Consistency

The compound is supplied by the authenticated vendor with a minimum purity of ≥90% (HPLC or equivalent), as stated on the product technical datasheet . In the context of academic or industrial high‑throughput screening (HTS) campaigns, a purity of ≥90% is the widely accepted threshold for primary library compounds, ensuring that observed biological activity is not dominated by the ≤10% impurity fraction [1]. While many research chemical suppliers list this compound without a certifying purity claim, the documented ≥90% specification provides a verifiable procurement criterion. For analogs such as the 2‑chlorophenyl isomer, publicly available purity specifications are often absent from vendor listings, making documented purity a differentiable selection factor.

Purity Specification
Supporting evidence
≥90%
Certified minimum purity (HPLC/LCMS)
Documented purity floor supports primary screening reproducibility
Comparators often lack certified purity specifications from vendors
quality control screening library procurement assay reproducibility

Pharmacological Novelty as Discovery Probe

According to the ChEMBL20 activity database, no biological activity has been reported for CAS 477845-88-8 (ZINC79646) [1]. Similarity Ensemble Approach (SEA) predictions suggest a low‑confidence association with Kallikrein‑14 (KLK14, P‑value = 0), but this has not been experimentally validated [1]. This absence of known pharmacology contrasts with several 4‑anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib) that dominate the quinazoline literature and are unsuitable as discovery probes precisely because of their extensively characterized polypharmacology [2]. For a screening campaign seeking novel chemotypes without pre‑existing target bias, the 'blank pharmacological slate' of this 4‑thioquinazoline is a deliberate feature, not a limitation.

Pharmacological Novelty
Class-level inference
0 known activities
ChEMBL20 annotation status
Unannotated chemotype supports unbiased phenotypic screening
Contrasts with heavily polypharmacological 4-anilinoquinazolines
chemical probe novelty screening library selection quinazoline target identification

Prioritized Research Applications


Phenotypic Screening with Defined Regioisomer

For cell‑based or biochemical high‑throughput screens where SAR around the 4‑position of the quinazoline core is under investigation, CAS 477845-88-8 provides a meta‑chloro reference point that is electronically distinct from the para‑chloro (CAS 477845-86-6) and 4‑fluoro (CAS 477845-84-4) analogs. The documented ≥90% purity ensures that primary screen hits can be confirmed without immediate repurification, and the 0.93 logP differential versus the 4‑fluoro analog [1] allows researchers to test the effect of lipophilicity on cell permeability while maintaining an identical scaffold.

Target Deconvolution via Pharmacological Novelty

Because CAS 477845-88-8 has no known biological activities in ChEMBL20 [2], it is particularly suitable for chemoproteomic target deconvolution using affinity‑based protein profiling or cellular thermal shift assays. Unlike 4‑anilinoquinazolines that carry extensive polypharmacology liabilities [2], this compound's 'blank annotation' reduces the risk of rediscovering known targets and increases the likelihood of identifying novel ligand‑protein interactions.

Medicinal Chemistry SAR Exploration

The 2‑methylsulfanyl group is a well‑precedented leaving group for further derivatization (e.g., oxidation to the sulfoxide/sulfone, or nucleophilic displacement), making the compound a versatile starting material for library synthesis. The 3‑chlorophenylthio group at the 4‑position introduces a Hammett σₘ of 0.37 that can be systematically compared against σₚ = 0.23 (4‑chloro) and σₚ = 0.06 (4‑fluoro) to build linear free‑energy relationship (LFER) models linking electronic effects to biological potency, as demonstrated for related 4‑thioquinazoline series [3].

Biophysical Assay Development

The predicted logP of 5.25 and molecular weight of 318.85 g·mol⁻¹ [1] place CAS 477845-88-8 in a property range compatible with surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assay development. Its moderate lipophilicity, combined with the documented storage condition of −20 °C under dry, light‑protected conditions , makes it a suitable candidate for long‑term biophysical assay stability studies where consistent compound integrity is essential.

Application
Selection Property
Validation Focus
Phenotypic Screening with Defined Regioisomer
Meta-chloro reference point electronically distinct from para and fluoro analogs
Cell-permeability vs. affinity-driven potency interpretation
Target Deconvolution via Pharmacological Novelty
Unannotated pharmacology reduces risk of rediscovering known targets
Affinity-based protein profiling or CETSA target-ID endpoints
Medicinal Chemistry SAR Exploration
2-methylsulfanyl leaving group enables derivatization; meta-Cl Hammett σₘ = 0.37
Linear free-energy relationship models for electronic-effect mapping
Biophysical Assay Development
Moderate lipophilicity (logP 5.25) compatible with SPR and ITC assay formats
Long-term compound integrity under recommended storage conditions
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